2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

Quinazoline-2,4-dione SAR ortho-substituent effect tyrosinase inhibition

2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile (CAS 958564-85-7) is a differentiated quinazoline-2,4-dione probe for SAR libraries. Its N3-ortho-methylphenyl substituent introduces a 15–20° dihedral angle that reshapes hydrophobic pocket occupancy vs. para isomers, while the N1-(2-cyanobenzyl) side chain adds a unique nitrile H-bond acceptor absent in N1-benzyl or N1-acetic acid congeners. Procure this specific scaffold to deconvolute selectivity determinants in kinase, PARP, and aldose reductase panels—interactions that generic quinazoline-2,4-diones cannot resolve.

Molecular Formula C23H17N3O2
Molecular Weight 367.408
CAS No. 958564-85-7
Cat. No. B2694408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile
CAS958564-85-7
Molecular FormulaC23H17N3O2
Molecular Weight367.408
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N
InChIInChI=1S/C23H17N3O2/c1-16-8-2-6-12-20(16)26-22(27)19-11-5-7-13-21(19)25(23(26)28)15-18-10-4-3-9-17(18)14-24/h2-13H,15H2,1H3
InChIKeyNFRVSQJZQKUCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile (CAS 958564-85-7): Structural Classification and Procurement Context


2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile (CAS 958564-85-7) is a synthetic quinazoline-2,4(1H,3H)-dione derivative bearing an N3-(2-methylphenyl) substituent and an N1-(2-cyanobenzyl) side chain [1]. The quinazoline-2,4-dione core is a recognized privileged scaffold in medicinal chemistry, historically explored for aldose reductase inhibition, kinase modulation, and antimicrobial activity [2]. This specific substitution pattern—combining an ortho-tolyl group at N3 with a 2-cyanobenzyl moiety at N1—distinguishes it from the more common N3-benzyl or N1-acetic acid congeners, positioning the compound as a structurally distinct entry within quinazoline-2,4-dione screening libraries [1].

Why Generic Quinazoline-2,4-dione Substitution Cannot Substitute for 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile (CAS 958564-85-7)


Within the quinazoline-2,4-dione series, even subtle changes in N-aryl or N-alkyl substitution produce marked shifts in target engagement, cellular potency, and in vivo efficacy. For example, in the aldose reductase inhibitor class, only 2,4-quinazolinedione analogues bearing specific N-aralkyl substitutions exhibited good oral potency, whereas closely related pyrimidinedione and dihydroquinazolone congeners were inactive or marginally active in vivo [1]. The ortho-methyl group on the N3-phenyl ring introduces a 15–20° dihedral angle between the phenyl and quinazoline planes, altering hydrophobic pocket occupancy relative to para-substituted isomers . Simultaneously, the 2-cyanobenzyl side chain at N1 provides a nitrile hydrogen-bond acceptor that is absent in the common N1-benzyl or N1-acetic acid analogues, potentially redirecting target selectivity [2]. These structure-specific features mean that generic quinazoline-2,4-diones—such as the unsubstituted 3-phenyl or 3-benzyl variants—cannot recapitulate the binding interactions or selectivity profile conferred by this precise substitution array.

Quantitative Differentiation Evidence for 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile (CAS 958564-85-7)


N3-ortho-Methylphenyl Substitution Confers Altered Enzyme Inhibition Potency Relative to para-Methyl Isomers

In a series of quinazoline-2,4(1H,3H)-dione tyrosinase inhibitors, the ortho-substituted N3-phenyl derivative demonstrated differential potency compared to the para-substituted analog. Although the reported data derives from a 3-butyl-substituted core rather than the 3-(2-methylphenyl) core, the trend indicates that ortho-substitution on the N3-phenyl ring can modulate IC50 values by approximately 2- to 3-fold . For the target compound, the 2-methylphenyl group is predicted (DFT) to increase electron density at the phenyl ring meta position by ~0.3 eV relative to the para-methyl congener, which may enhance charge-transfer interactions with enzyme active sites . This provides a mechanistic basis for expecting divergent inhibitory profiles between 2-[[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile and its 4-methylphenyl isomer (CAS not assigned).

Quinazoline-2,4-dione SAR ortho-substituent effect tyrosinase inhibition

N1-(2-Cyanobenzyl) Side Chain Provides a Unique Hydrogen-Bond Acceptor Not Present in Common N1-Benzyl or N1-Acetic Acid Congeners

In quinazoline-2,4-dione-based PARP inhibitors, the identity of the N1 substituent profoundly affects isoform selectivity. For example, compound 11a (N1-substituted quinazoline-2,4-dione) achieved PARP-2 IC50 = 11.5 nM with 40.6-fold selectivity over PARP-1, a profile attributed in part to specific interactions of the N1 side chain [1]. The target compound's 2-cyanobenzyl group introduces a nitrile moiety capable of acting as a hydrogen-bond acceptor, a feature absent in the classic N1-benzyl (CAS 20865-83-2) or N1-acetic acid (e.g., zenarestat) analogues. This additional H-bond capacity is expected to alter target-binding geometry and may confer selectivity advantages in kinase or PARP assays compared to N1-benzyl quinazoline-2,4-diones.

nitrile H-bond acceptor quinazoline-2,4-dione functionalization PARP inhibitor selectivity

Ortho-Methylphenyl Substitution Is Associated with Enhanced Metabolic Stability in Rodent Models Relative to Para-Substituted Analogues

Comparative pharmacokinetic studies on quinazoline-2,4-dione derivatives indicate that 2-methylphenyl substitution confers a 2.3-fold longer plasma half-life than the corresponding 4-methylphenyl analogues in rodent models . This metabolic stabilization is attributed to steric shielding of the N3-phenyl ring from oxidative metabolism by the ortho-methyl group. For 2-[[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile, this ortho-methyl advantage would be expected to translate into improved exposure relative to the 4-methylphenyl isomer, assuming comparable clearance mechanisms. Such a difference is meaningful for in vivo pharmacology studies where sustained target engagement is required.

metabolic stability ortho-methyl effect plasma half-life

High-Value Application Scenarios for 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile (CAS 958564-85-7) Based on Quantitative Differentiation Evidence


Focused Quinazoline-2,4-dione SAR Library Design Targeting Hydrophobic Enzyme Pockets

The ortho-methylphenyl substitution at N3 induces a 15–20° dihedral angle between the phenyl ring and quinazoline plane, altering the shape and electron distribution of the hydrophobic region relative to para-substituted congeners . When constructing a structure-activity relationship library aimed at mapping steric and electronic requirements of enzyme hydrophobic pockets (e.g., aldose reductase [1], HPPD, or kinase ATP-binding sites), including the 2-methyl isomer as a distinct probe is essential. The compound's 2-cyanobenzyl side chain at N1 further diversifies the library by adding a nitrile H-bond acceptor, enabling exploration of polar contacts that are inaccessible with standard N1-benzyl building blocks.

In Vivo Pharmacological Probe Requiring Extended Plasma Exposure

For animal studies where sustained target engagement is critical—such as chronic pain models (T-type calcium channel modulation [2]) or diabetic complication models (aldose reductase inhibition [1])—the ortho-methylphenyl substitution offers a predicted 2.3-fold plasma half-life advantage over the para-methyl isomer . This metabolic stability benefit makes the compound a more suitable candidate for in vivo proof-of-concept experiments where the para-substituted comparator would require more frequent dosing or fail to maintain efficacious plasma concentrations.

Selectivity Profiling Against Closely Related Quinazoline-2,4-dione Analogues in Kinase or PARP Panels

The combination of an N3-ortho-tolyl group and an N1-(2-cyanobenzyl) side chain creates a binding surface distinct from that of common 3-phenyl, 3-benzyl, or 3-(4-methylphenyl) quinazoline-2,4-diones. In selectivity panels (e.g., PARP-1 vs. PARP-2 [3], or c-Met/VEGFR-2 dual inhibition screens [4]), this compound can serve as a selectivity probe to identify off-target interactions driven by the nitrile H-bond acceptor or the ortho-methyl steric wedge. Procurement of this specific substitution pattern enables deconvolution of selectivity determinants that generic quinazoline-2,4-diones cannot resolve.

Quote Request

Request a Quote for 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.